molecular formula C23H19BrN4O3 B15088145 6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15088145
M. Wt: 479.3 g/mol
InChI Key: IGDNCXVDSPTNTD-UHFFFAOYSA-N
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Description

6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazole derivatives This compound is characterized by its unique structure, which includes a benzodioxole moiety, a bromine atom, and a pyrazole ring

Preparation Methods

The synthesis of 6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate and phenylhydrazine under reflux conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Compared to other similar compounds, 6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of a benzodioxole moiety and a pyrazole ring. Similar compounds include:

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound adds to its uniqueness and potential for specific applications.

Properties

Molecular Formula

C23H19BrN4O3

Molecular Weight

479.3 g/mol

IUPAC Name

6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H19BrN4O3/c1-2-6-17-21-20(14-9-18-19(10-16(14)24)30-12-29-18)15(11-25)22(26)31-23(21)28(27-17)13-7-4-3-5-8-13/h3-5,7-10,20H,2,6,12,26H2,1H3

InChI Key

IGDNCXVDSPTNTD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC4=C(C=C3Br)OCO4)C5=CC=CC=C5

Origin of Product

United States

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